N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide
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Overview
Description
N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Attachment of the Ethylbenzyl Group: The ethylbenzyl group can be introduced through a nucleophilic substitution reaction using an appropriate benzyl halide.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via a sulfonylation reaction using methylsulfonyl chloride and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the ethylbenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions may target the oxadiazole ring or the piperidine ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperidine ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl halides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylbenzyl group may yield benzaldehyde or benzoic acid derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects in treating various diseases.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide would depend on its specific biological target. Generally, oxadiazole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound may exert its effects through:
Enzyme Inhibition: By binding to the active site of an enzyme, it can inhibit its activity.
Receptor Modulation: The compound may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide
- N-(5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide
- N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide
Uniqueness
N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is unique due to the presence of the ethylbenzyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and interaction with biological targets.
Properties
CAS No. |
1172477-72-3 |
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Molecular Formula |
C18H24N4O4S |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-[5-[(4-ethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-1-methylsulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C18H24N4O4S/c1-3-13-6-8-14(9-7-13)11-16-20-21-18(26-16)19-17(23)15-5-4-10-22(12-15)27(2,24)25/h6-9,15H,3-5,10-12H2,1-2H3,(H,19,21,23) |
InChI Key |
JAKNWSCSHQCXRA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3CCCN(C3)S(=O)(=O)C |
Origin of Product |
United States |
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